N-Methyl Maprotiline Hydrochloride is a chemical compound that belongs to the class of tetracyclic antidepressants. It is primarily utilized in the treatment of depressive disorders, including major depressive disorder and dysthymic disorder. The compound is recognized for its ability to inhibit the reuptake of norepinephrine, thereby enhancing adrenergic neurotransmission in the brain. This mechanism contributes to its antidepressant effects, making it a valuable option in psychiatric medicine.
N-Methyl Maprotiline Hydrochloride is synthesized from precursors such as 9,10-ethanoanthracene-9(10H)-propanamine and methyl iodide. The synthesis process has been refined over time to improve yield and safety, making it suitable for industrial production.
This compound is classified as a tetracyclic antidepressant due to its four-ring structure and its pharmacological action similar to tricyclic antidepressants. It is also categorized under psychotropic medications due to its effects on mood and behavior.
The synthesis of N-Methyl Maprotiline Hydrochloride typically involves several key steps:
The synthesis can be performed using various solvents and conditions, but common solvents include methanol and toluene. The reaction conditions must be controlled to avoid side reactions and ensure a high yield of the desired product. Safety measures are crucial due to the potential hazards associated with some reagents used in the process.
N-Methyl Maprotiline Hydrochloride has a complex molecular structure characterized by a tetracyclic framework. Its molecular formula is , with a molecular weight of approximately 313.87 g/mol.
N-Methyl Maprotiline Hydrochloride undergoes various chemical reactions typical for amines and aromatic compounds:
The stability of N-Methyl Maprotiline Hydrochloride allows it to withstand moderate temperatures and pH levels during storage and handling, although precautions should be taken against strong acids or bases which may lead to degradation.
The mechanism by which N-Methyl Maprotiline Hydrochloride exerts its antidepressant effects primarily involves:
Pharmacokinetic studies indicate that N-Methyl Maprotiline Hydrochloride reaches peak plasma concentrations within approximately 12 hours after administration, with an elimination half-life averaging around 51 hours .
Relevant data from pharmacological studies suggest that N-Methyl Maprotiline Hydrochloride exhibits low toxicity levels when administered within therapeutic ranges .
N-Methyl Maprotiline Hydrochloride is primarily used in clinical settings for:
N-Methyl Maprotiline Hydrochloride is systematically named as 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N,N-dimethylpropan-1-amine hydrochloride according to IUPAC conventions [6]. Its molecular formula is C₂₁H₂₆NCl, with a molecular weight of 291.43 g/mol [6]. This structure features a tetracyclic core consisting of an anthracene-derived framework modified with an ethylamine bridge and a dimethylamino group. The hydrochloride salt form enhances stability and aqueous solubility (50 mg/mL in water) [3] [8].
Table 1: Molecular Identity of N-Methyl Maprotiline Hydrochloride
Property | Value |
---|---|
IUPAC Name | 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N,N-dimethylpropan-1-amine hydrochloride |
Molecular Formula | C₂₁H₂₆NCl |
Molecular Weight | 291.43 g/mol |
CAS Registry Number | 23941-45-9 |
Synonyms | N,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propanamine Hydrochloride |
SMILES Notation | Cl.CNCCCC12CCC(c3ccccc13)c4ccccc24 |
While explicit crystallographic data for N-Methyl Maprotiline Hydrochloride is limited in the provided sources, its parent compound maprotiline hydrochloride exhibits a rigid tetracyclic scaffold with a boat-conformed central 9,10-ethanoanthracene ring system [5] [8]. This configuration imposes steric constraints that influence receptor binding. The N-methyl modification introduces an additional chiral center at the dimethylated nitrogen, though the compound is typically administered as a racemate. Stereochemical analysis via fluorescence excitation-emission spectroscopy and PARAFAC modeling confirms that structural alterations significantly impact DNA-binding affinity and thermodynamic parameters (ΔG, ΔH) compared to the parent maprotiline [7].
Tetracyclic Differentiation: N-Methyl Maprotiline Hydrochloride retains the 9,10-ethanoanthracene core characteristic of tetracyclic antidepressants like maprotiline (C₂₀H₂₃N) but features quaternized nitrogen via N-methylation [3] [6]. This modification enhances lipophilicity (logP ≈ 4.8 predicted) and alters electron distribution across the amine moiety, potentially influencing receptor engagement kinetics.
Tricyclic Analogues: Unlike tricyclic antidepressants (TCAs) such as amitriptyline, which possess a planar three-ring system, N-Methyl Maprotiline’s ethano bridge creates a non-planar, bent topology [2] [5]. This reduces π-π stacking interactions with biological targets but improves norepinephrine transporter (NET) selectivity. The N,N-dimethylpropylamine side chain mirrors secondary-amine TCAs (e.g., nortriptyline), enhancing NET inhibition potency while reducing serotonin transporter (SERT) affinity [5].
Table 2: Structural Comparison with Representative Antidepressants
Compound | Ring System | Side Chain | Molecular Formula | Key Structural Feature |
---|---|---|---|---|
N-Methyl Maprotiline HCl | Tetracyclic (Ethanoanthracene) | N,N-Dimethylpropylamine | C₂₁H₂₆NCl | Quaternary nitrogen; bent conformation |
Maprotiline | Tetracyclic (Ethanoanthracene) | N-Methylpropylamine | C₂₀H₂₃N | Tertiary nitrogen; rigid bridge |
Amitriptyline (TCA) | Tricyclic (Dibenzocycloheptene) | N,N-Dimethylpropylamine | C₂₀H₂₃N | Planar core; flexible side chain |
Nortriptyline (TCA) | Tricyclic (Dibenzocycloheptene) | N-Methylpropylamine | C₁₉H₂₁N | Secondary amine; metabolic derivative |
Structure-Activity Relationship (SAR) Insights:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: